![molecular formula C22H17N3O4S B2876543 methyl 3-(2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamido)thiophene-2-carboxylate CAS No. 932530-47-7](/img/structure/B2876543.png)
methyl 3-(2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamido)thiophene-2-carboxylate
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Overview
Description
Methyl 3-(2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamido)thiophene-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential in various fields of research. The compound has been synthesized using different methods and has been studied for its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
Potential Anti-cancer Activity
Studies have explored the synthesis and evaluation of novel compounds structurally related to methyl 3-(2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamido)thiophene-2-carboxylate for their potential anti-cancer activities. For instance, a study focused on the synthesis of novel methyl 2-(2-(4-oxo-3-aryl-3,4-dihydroquinazolin-2-ylthio)acetamido)alkanoates, showing potential as methionine synthase inhibitors in breast and prostate tumor cells. These compounds, mimicking the substructure of methyltetrahydrofolate (MTHF), demonstrated significant cytotoxic activity against certain cancer cell lines, highlighting their potential in cancer therapy (Ismail Mahmoud Elfekki et al., 2014). Additionally, research on 3-benzyl-substituted-4(3H)-quinazolinones revealed broad spectrum antitumor activity, with certain derivatives displaying enhanced potency against various cancer cell lines, thereby suggesting the therapeutic promise of such compounds in oncology (Ibrahim A. Al-Suwaidan et al., 2016).
Antimicrobial Applications
Another area of research application for methyl 3-(2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamido)thiophene-2-carboxylate derivatives is in the development of antimicrobial agents. A clubbed quinazolinone and 4-thiazolidinone compound series have been synthesized and evaluated for their in vitro antibacterial and antifungal activities against various pathogens. The structure-activity relationship of these compounds provides insights into the design of new antimicrobial agents with potential clinical applications (N. Desai et al., 2011).
Mechanism of Action
Target of Action
Similar compounds have been reported to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
It is known that the interaction of a drug with its target can lead to changes in the function of the target, which can result in therapeutic effects .
Biochemical Pathways
It is known that drugs can affect various biochemical pathways, leading to changes in cellular function and potentially therapeutic effects .
Pharmacokinetics
These properties can significantly impact the bioavailability of a drug, influencing its therapeutic effects .
Result of Action
It is known that the interaction of a drug with its target can lead to changes in cellular function, potentially resulting in therapeutic effects .
Action Environment
It is known that factors such as temperature, ph, and the presence of other substances can influence the action of a drug .
properties
IUPAC Name |
methyl 3-[[2-(2-oxo-4-phenylquinazolin-1-yl)acetyl]amino]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O4S/c1-29-21(27)20-16(11-12-30-20)23-18(26)13-25-17-10-6-5-9-15(17)19(24-22(25)28)14-7-3-2-4-8-14/h2-12H,13H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYQSOTDFFQQOIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)CN2C3=CC=CC=C3C(=NC2=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-(2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamido)thiophene-2-carboxylate |
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